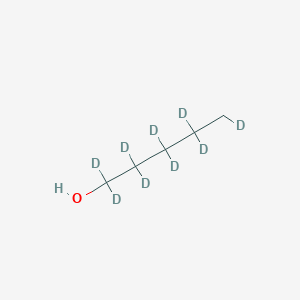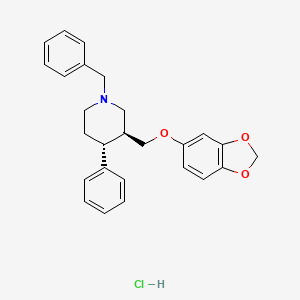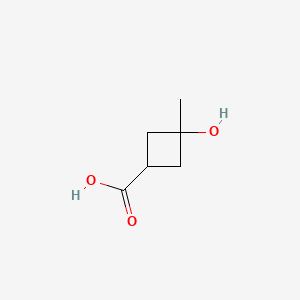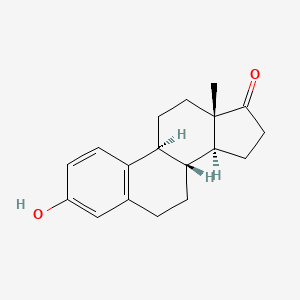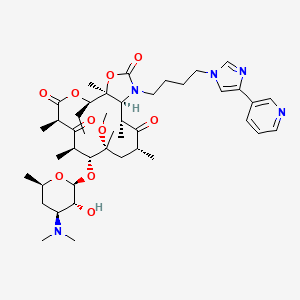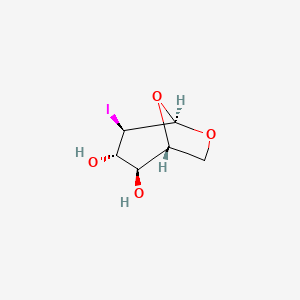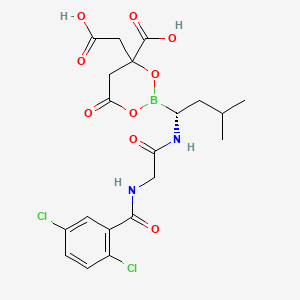
4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid
説明
MLN9708 is an orally bioavailable prodrug of the second-generation proteasome inhibitor MLN2239.1,2 This prodrug rapidly hydrolyzes in plasma to the biologically active form, which inhibits the β5 chymotryptic-like subunit of the 20S proteasome (IC50 = 3.4 nM; Ki = 0.93 nM in cell-free assays). It inhibits the β1 caspase-like and β2 trypsin-like proteolytic sites with IC50 values of 0.03 and 3.5 µM, respectively. MLN9708 has shown antitumor activity both in cell-based assays and in xenograft models and has been examined in phase III clinical trials for potential antimyeloma activity.
MLN9708, also known as ixazomib citrate, is a prodrug of Ixazomib (MMLN-2238). MLN9708 is an orally bioavailable second generation proteasome inhibitor (PI) with potential antineoplastic activity. MLN9708, after hydrolyzing to pharmacologically active MLN2238 (ixazomib), is a next-generation proteasome inhibitor with demonstrated preclinical and clinical antimyeloma activity. MLN9708, compared with bortezomib, has improved pharmacokinetics, pharmacodynamics, and antitumor activity in preclinical studies.
科学的研究の応用
Treatment of Light-Chain Amyloidosis (AL)
MLN-9708 has been used in a Phase 1 study for patients with relapsed or refractory Light-Chain Amyloidosis (AL) . The rationale for proteasome inhibition in this population was provided by the high hematologic response rates and rapid and durable responses achieved with bortezomib . MLN-9708 is an investigational, oral, potent, reversible, and specific 20S proteasome inhibitor (PI) .
Treatment of Multiple Myeloma (MM)
MLN-9708 has shown promise in the treatment of Multiple Myeloma (MM), a plasma cell malignancy characterized by monoclonal gammopathy and osteolytic lesions . The first-in-class proteasome inhibitor VELCADË (bortezomib) is a critical component of chemotherapeutic strategy in treating MM . However, patients eventually develop bortezomib resistance, highlighting the continuous challenge to develop new treatments .
作用機序
Target of Action
The primary target of 4-(carboxymethyl)-2-(®-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid, also known as MLN-9708, is the 20S proteasome . The 20S proteasome is a complex intracellular enzyme that degrades ubiquitin-tagged proteins, thereby regulating protein levels within the cell .
Mode of Action
MLN-9708 acts as a reversible inhibitor of the chymotrypsin-like proteolytic β5 site of the 20S proteasome . It preferentially binds to and inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome . At higher concentrations, MLN-9708 also inhibits β1 (caspase-like) and β2 (trypsin-like) activity .
Biochemical Pathways
The ubiquitination and proteasome degradation pathway is a multistep enzymatic cascade in eukaryotes in which ubiquitin is conjugated via a lysine residue at position 48 to target proteins for destruction . Proteasome inhibitors like MLN-9708 disrupt this pathway, leading to the accumulation of excess and misfolded proteins, and the regulation of biological processes, including cell proliferation .
Pharmacokinetics
MLN-9708 has shown improved pharmacokinetics compared to other proteasome inhibitors. It has a larger blood volume distribution at steady state, and analysis of 20S proteasome inhibition and markers of the unfolded protein response confirmed that MLN-9708 has greater pharmacodynamic effects in tissues than other proteasome inhibitors .
Result of Action
The inhibition of the proteasome by MLN-9708 leads to the stabilization and accumulation of ubiquitin-tagged proteins. This results in the activation of antiproliferative signals, disruption of the cell cycle, activation of apoptotic pathways, and ultimately, cell death . MLN-9708 has shown improved antitumor activity compared to other proteasome inhibitors in a range of xenograft models .
特性
IUPAC Name |
4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-17(29)8-20(34-21,19(31)32)7-16(27)28)25-15(26)9-24-18(30)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)(H,31,32)/t14-,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXSYWAKVMZICI-PVCZSOGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BCl2N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152721 | |
| Record name | MLN 9708 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1201902-80-8 | |
| Record name | MLN-9708 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201902808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLN 9708 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IXAZOMIB CITRATE 1,3,2-DIOXABORINANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8R04MBQ04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of MLN-9708 (Ixazomib)?
A1: MLN-9708, also known as 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid, functions as a proteasome inhibitor. [, ] It primarily targets the chymotrypsin-like activity of the 20S proteasome, a cellular complex responsible for degrading damaged and misfolded proteins. [, , ] This inhibition leads to an accumulation of ubiquitinated proteins within cells, ultimately triggering apoptosis. [, ]
Q2: How does the oral bioavailability of MLN-9708 compare to that of earlier proteasome inhibitors, and what are the clinical implications?
A2: Unlike earlier proteasome inhibitors like bortezomib, MLN-9708 offers the advantage of oral bioavailability. [, , ] This characteristic translates to more convenient administration for patients, potentially improving adherence to treatment regimens. [, ]
Q3: Has MLN-9708 demonstrated efficacy against multiple myeloma cells resistant to other therapies?
A3: Preclinical studies have shown that MLN-9708 effectively inhibits the growth of and induces apoptosis in multiple myeloma cell lines, including those resistant to conventional therapies and bortezomib. [] This finding suggests its potential to overcome resistance mechanisms that limit the effectiveness of existing treatments.
Q4: What are the downstream effects of MLN-9708-mediated proteasome inhibition in multiple myeloma cells?
A4: Inhibition of the proteasome by MLN-9708 triggers several downstream effects in multiple myeloma cells, including:
- Apoptosis: Activation of caspases-3, -8, and -9. []
- Cell cycle arrest: Increased levels of p53, p21, Noxa, PUMA, and E2F. []
- ER stress response: Induction of Bip, phospho-eIF2-α, and CHOP. []
- Inhibition of pro-survival pathways: Inhibition of NFκB. []
Q5: Has MLN-9708 shown synergistic effects when combined with other anti-myeloma agents?
A5: Preclinical studies have demonstrated that combining MLN-9708 with other anti-myeloma agents, such as lenalidomide, the histone deacetylase inhibitor SAHA, or dexamethasone, results in synergistic anti-myeloma activity. [] This finding highlights the potential of combination therapies incorporating MLN-9708 to enhance treatment efficacy.
Q6: Has the ability of MLN-9708 to penetrate the blood-brain barrier been investigated?
A6: While early proteasome inhibitors like bortezomib showed limited blood-brain barrier penetration, MLN-9708 has been detected in glioblastoma tissues at measurable concentrations following oral administration. [, ] This finding supports the further investigation of MLN-9708 as a potential therapeutic option for brain tumors. []
Q7: What is the current clinical use of MLN-9708?
A7: MLN-9708 (Ixazomib) has received FDA approval for the treatment of multiple myeloma, specifically in combination with lenalidomide and dexamethasone, for patients who have received at least one prior therapy. []
Q8: What are the potential applications of MLN-9708 beyond multiple myeloma?
A8: Beyond its use in multiple myeloma, research suggests potential applications for MLN-9708 in treating other conditions:
- Glioblastoma: Its ability to cross the blood-brain barrier and its efficacy against glioblastoma cells in preclinical models support further clinical investigation. [, ]
- Acute Lymphoblastic Leukemia: Studies have explored its use in combination with chemotherapy for older adults with ALL, showing promising complete remission rates. []
- Sickle Cell Disease: Preclinical evidence suggests that MLN-9708 can induce both antioxidant and Hb F responses in sickle cell disease through the Nrf2 pathway. []
Q9: Are there any ongoing clinical trials investigating MLN-9708?
A9: Yes, several clinical trials are currently underway to further evaluate the safety and efficacy of MLN-9708:
- Maintenance therapy for multiple myeloma: A phase II study is assessing the safety and efficacy of MLN-9708 in combination with lenalidomide as maintenance therapy after autologous stem cell transplantation in patients with multiple myeloma. []
- Recurrent glioblastoma: A phase I study is evaluating the safety and efficacy of MLN-9708 in patients with recurrent glioblastoma, following promising results from a phase 0 analysis. [, ]
Q10: What are some of the challenges and future directions for MLN-9708 research?
A10: Despite its promising preclinical and clinical activity, several areas warrant further investigation:
- Resistance mechanisms: Understanding the mechanisms of resistance to MLN-9708 and developing strategies to overcome them is crucial for optimizing its long-term efficacy. []
- Toxicity profile: Continued monitoring and management of potential toxicities, including hematologic and non-hematologic adverse events, are essential. [, ]
- Combination therapies: Exploring novel combinations with other targeted therapies or immunotherapies may further enhance antitumor activity. [, ]
- Biomarkers of response: Identifying biomarkers that predict response to MLN-9708 and guide personalized treatment strategies is an active area of research. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



